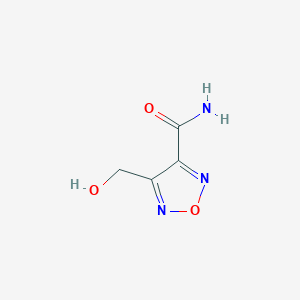
5-Chloro-6-fluoro-3-hydroxy-1,8-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-fluoro-3-hydroxy-1,8-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoro-3-hydroxy-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: A suitable naphthyridine derivative.
Chlorination: Introduction of the chlorine atom at the 5-position using reagents like thionyl chloride or phosphorus pentachloride.
Fluorination: Introduction of the fluorine atom at the 6-position using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Hydroxylation: Introduction of the hydroxyl group at the 3-position using oxidation reactions with reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the chlorine or fluorine atoms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: 3-Keto-5-chloro-6-fluoro-1,8-naphthyridin-2(1H)-one.
Reduction: 5-Chloro-6-fluoro-1,8-naphthyridin-2(1H)-one.
Substitution: Various substituted naphthyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Chloro-6-fluoro-3-hydroxy-1,8-naphthyridin-2(1H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-fluoro-1,8-naphthyridin-2(1H)-one: Lacks the hydroxyl group at the 3-position.
5-Chloro-3-hydroxy-1,8-naphthyridin-2(1H)-one: Lacks the fluorine atom at the 6-position.
6-Fluoro-3-hydroxy-1,8-naphthyridin-2(1H)-one: Lacks the chlorine atom at the 5-position.
Uniqueness
The presence of both chlorine and fluorine atoms, along with the hydroxyl group, makes 5-Chloro-6-fluoro-3-hydroxy-1,8-naphthyridin-2(1H)-one unique. These functional groups can significantly influence its chemical reactivity and biological activity, making it a compound of interest for further research.
Properties
Molecular Formula |
C8H4ClFN2O2 |
|---|---|
Molecular Weight |
214.58 g/mol |
IUPAC Name |
5-chloro-6-fluoro-3-hydroxy-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C8H4ClFN2O2/c9-6-3-1-5(13)8(14)12-7(3)11-2-4(6)10/h1-2,13H,(H,11,12,14) |
InChI Key |
BSGAHEAYDORVHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC2=NC=C(C(=C21)Cl)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


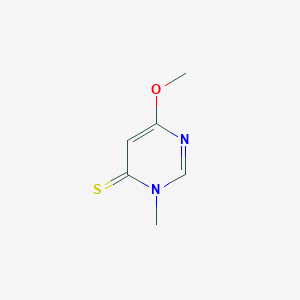

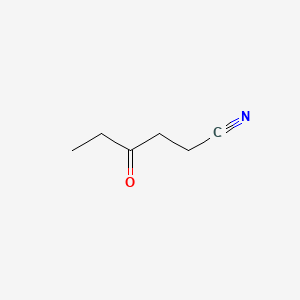
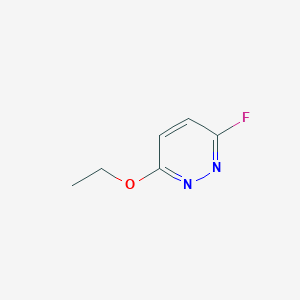
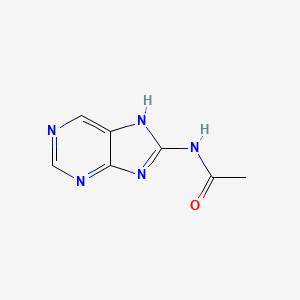
![5-(2,2-Dimethylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13115413.png)

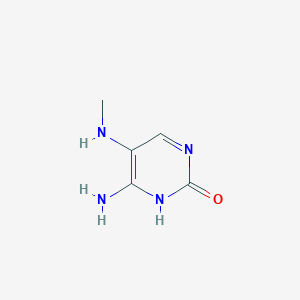

![(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B13115446.png)
![7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol](/img/structure/B13115452.png)

